
Etiocobalamina
Descripción general
Descripción
Cobinamide dicyanide is a metal-organic complex containing a cobalt atom, with the chemical formula C50H73CoN13O8 . It is typically found in the form of dark red crystals and is known for its strong oxidizing properties . This compound is a derivative of vitamin B12 and plays a significant role in various biochemical processes .
Aplicaciones Científicas De Investigación
Cyanide Antidote
Efficacy in Cyanide Poisoning
Cobinamide dicyanide has been extensively studied for its effectiveness as an antidote for cyanide poisoning. Research indicates that it outperforms traditional treatments such as hydroxocobalamin and sodium thiosulfate in animal models. In a study involving mice, cobinamide was found to be 3 to 11 times more potent than hydroxocobalamin depending on the administration route, demonstrating rapid absorption and significant survival rates even after prolonged exposure to lethal doses of cyanide .
Table 1: Comparative Efficacy of Antidotes in Cyanide Poisoning
Antidote | Potency (vs. Hydroxocobalamin) | Administration Route | Survival Rate (%) |
---|---|---|---|
Cobinamide | 3-11 times | Intramuscular/Inhalation | High |
Hydroxocobalamin | Baseline | Intravenous | Moderate |
Sodium Thiosulfate | Lower | Intravenous | Low |
Mechanism of Action
Cobinamide functions by binding to cyanide ions, thereby preventing them from inhibiting cytochrome c oxidase in the mitochondrial electron transport chain. This mechanism not only facilitates detoxification but also reduces oxidative stress associated with cyanide exposure .
Treatment of Hydrogen Sulfide Toxicity
Recent studies have highlighted cobinamide's potential in treating hydrogen sulfide toxicity. In animal models, it has shown promise in reversing neurological damage caused by hydrogen sulfide exposure, suggesting its utility in emergency medicine .
Case Study: Hydrogen Sulfide-Induced Neurological Damage
- Model Used: Mouse model
- Findings: Cobinamide significantly improved survival and reduced neurological deficits compared to control groups.
- Conclusion: Cobinamide may serve as an effective treatment for hydrogen sulfide poisoning, warranting further clinical investigation.
Research on Oral Administration
Cobinamide's effectiveness extends to oral administration, particularly in cases of cyanide ingestion. A study demonstrated that combining gastric alkalinization with oral cobinamide significantly increased survival times in rabbits subjected to lethal doses of cyanide .
Table 2: Survival Times with Different Treatments
Treatment Type | Survival Time (minutes) | Statistical Significance |
---|---|---|
Oral Cyanide Alone | 10.5 ± 4.3 | Control |
Oral Cyanide + Sodium Bicarbonate | 20.3 ± 8.6 | p < 0.05 |
Oral Cyanide + Aquohydroxocobinamide | 64 ± 41 | p < 0.05 |
Oral Cyanide + Dinitrocobinamide | 75 ± 16.4 | p < 0.001 |
Potential for Mass Casualty Situations
Given its high potency and favorable pharmacokinetic profile, cobinamide dicyanide is being developed for use in mass casualty situations where rapid administration is crucial. Its stability in solution allows for intramuscular injection, making it a viable option for emergency responders .
Mecanismo De Acción
- L-methylmalonyl-CoA mutase : Etiocobalamin also serves as a cofactor for this enzyme. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to succinyl-CoA, which is part of the citric acid cycle (TCA cycle). This process is crucial for energy production .
Mode of Action
Remember, Etiocobalamin’s intricate dance within our cells ensures proper DNA synthesis and energy balance. 🧬⚡️ . If you have any more questions, feel free to ask!
Análisis Bioquímico
Biochemical Properties
Dicyanocobinamide functions as a soluble guanylate cyclase co-activator and targets the N-terminal regulatory regions, similar to the effect of forskolin on adenylyl cyclases . It elevates intracellular cyclic guanosine monophosphate levels and exhibits vasorelaxant activity in rats . Additionally, dicyanocobinamide has been used in studies involving the inhibition of HIV-1 integrase and nitric oxide synthase . The compound interacts with various enzymes and proteins, including vitamin B12-binding proteins and nitric oxide synthase, influencing their activity and stability.
Cellular Effects
Dicyanocobinamide has significant effects on various cell types and cellular processes. It acts as a co-activator of soluble guanylate cyclase, increasing intracellular cyclic guanosine monophosphate levels and promoting vasorelaxation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to elevate cyclic guanosine monophosphate levels in phenylephrine-constricted rat aortic rings, leading to vasorelaxation . Additionally, dicyanocobinamide has been studied for its potential to inhibit HIV-1 integrase, impacting viral replication and cellular function .
Molecular Mechanism
The molecular mechanism of dicyanocobinamide involves its role as a soluble guanylate cyclase co-activator. It targets the N-terminal regulatory regions of soluble guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels . This action is similar to the effect of forskolin on adenylyl cyclases. Dicyanocobinamide also interacts with nitric oxide synthase, influencing its activity and stability . Additionally, it has been shown to inhibit HIV-1 integrase, affecting viral replication and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dicyanocobinamide have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it undergoes sequential replacement of cyanide ligands with hypochlorite, leading to the destruction of the corrin ring . This process involves at least three observable steps, including the formation of transient intermediates prior to corrin ring destruction . These findings highlight the importance of understanding the temporal effects of dicyanocobinamide in laboratory settings.
Dosage Effects in Animal Models
The effects of dicyanocobinamide vary with different dosages in animal models. Studies have shown that the compound can reverse lethal dose exposures with intramuscular or intravenous injections . The effects are delayed for oral ingestions, requiring larger doses . Additionally, high doses of dicyanocobinamide have been associated with reduced blood pressure and increased red blood cell cyanide concentration . These findings underscore the importance of dosage considerations in animal studies involving dicyanocobinamide.
Metabolic Pathways
Dicyanocobinamide is involved in the biosynthesis of cobalamin (vitamin B12) and its precursor . It plays a role in the regulation of methionine biosynthesis in Mycobacterium smegmatis, influencing the expression of cobalamin-dependent enzymes . The compound is also involved in the transport and assimilation of exogenous cyanocobalamin and its precursor
Transport and Distribution
Dicyanocobinamide is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is generally uneven due to differences in blood perfusion, tissue binding, and permeability of cell membranes . Understanding the transport and distribution of dicyanocobinamide is crucial for its effective application in biochemical and medical research.
Subcellular Localization
The subcellular localization of dicyanocobinamide involves its targeting to specific cellular compartments. The compound’s localization is influenced by various factors, including targeting signals and post-translational modifications These factors direct dicyanocobinamide to specific compartments or organelles, affecting its activity and function
Métodos De Preparación
Cobinamide dicyanide is generally synthesized by introducing cyano groups into the vitamin B12 molecule . The preparation process involves complex organic synthesis and metal coordination reactions . Industrial production methods often utilize organic solvents and require precise control of reaction conditions to ensure the stability and purity of the final product .
Análisis De Reacciones Químicas
Cobinamide dicyanide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidant and is used in organic synthesis.
Substitution: The compound can undergo substitution reactions, where cyanide ligands are replaced by other ligands such as hypochlorite.
Corrin Ring Destruction: In the presence of hypochlorous acid, dicyanocobinamide undergoes a series of reactions leading to the destruction of the corrin ring and formation of cyanogen chloride.
Common reagents used in these reactions include hypochlorous acid and other oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Cobinamide dicyanide is unique due to its strong oxidizing properties and its role as a vitamin B12 derivative. Similar compounds include:
Cyanocobalamin: Another vitamin B12 derivative, commonly used as a dietary supplement.
Methylcobalamin: A form of vitamin B12 used in the treatment of vitamin B12 deficiency.
Coenzyme B12: An active form of vitamin B12 involved in various enzymatic reactions.
Compared to these compounds, dicyanocobinamide’s strong oxidizing properties and its ability to form stable complexes with various ligands make it particularly useful in organic synthesis and biochemical research .
Actividad Biológica
Cobinamide dicyanide, a derivative of vitamin B12, has garnered significant attention due to its potent biological activities, particularly as an antidote for cyanide poisoning. This article delves into the compound's mechanisms of action, efficacy in various models, and its potential applications in clinical settings.
Overview of Cobinamide Dicyanide
Cobinamide is a cobalamin analog that exhibits a high affinity for cyanide ions, making it a highly effective antidote. Its structure allows for superior binding to cyanide compared to other treatments, which is crucial in mitigating the toxic effects of cyanide exposure.
Cobinamide functions primarily by binding to cyanide ions, thereby neutralizing their toxicity. The compound has two binding sites for cyanide, which enhances its efficacy compared to cobalamin, which possesses only one. The association constant () for cobinamide is significantly higher than that of cobalamin, indicating a stronger interaction with cyanide:
- Cobinamide :
- Cobalamin :
This higher affinity facilitates rapid detoxification of cyanide in biological systems.
Cyanide Poisoning Studies
-
Mouse Model :
- In studies involving lethal doses of cyanide, cobinamide demonstrated superior efficacy compared to hydroxocobalamin and sodium thiosulfate. Mice treated with cobinamide showed 100% survival at doses as low as 0.1 mmol/kg, while hydroxocobalamin required a dose of 0.4 mmol/kg for similar outcomes .
- Survival rates were significantly higher in cobinamide-treated groups when challenged with high concentrations of inhaled cyanide (LC50 values were markedly improved) .
-
Rabbit Model :
- Research conducted on New Zealand white rabbits indicated that the combination of gastric alkalinization and oral cobinamide administration significantly prolonged survival times following oral cyanide ingestion. Specifically, survival times increased from 10.5 minutes (control) to over 75 minutes with dinitrocobinamide treatment .
- Drosophila melanogaster :
Antioxidant Properties
Beyond its role as an antidote, cobinamide exhibits strong antioxidant properties. It effectively neutralizes reactive oxygen species (ROS) generated during oxidative stress conditions. In vitro studies have shown that cobinamide can improve cellular ATP levels and reduce markers of oxidative damage in cells exposed to azides and other toxicants .
Comparative Efficacy with Other Treatments
A comparative analysis of cobinamide against traditional treatments reveals its advantages:
Treatment | Effective Dose (mmol/kg) | Survival Rate (%) | Mechanism |
---|---|---|---|
Cobinamide | 0.1 | 100 | Cyanide binding |
Hydroxocobalamin | 0.4 | ~20 | Cyanide binding |
Sodium Thiosulfate | Varies | ~20 | Conversion to thiocyanate |
Cobinamide's superior potency and faster action make it a promising candidate for use in emergency situations involving cyanide exposure.
Case Studies and Clinical Implications
Recent studies highlight the potential for cobinamide dicyanide to be utilized in mass casualty scenarios where rapid treatment for cyanide poisoning is critical. Its effectiveness in both inhalation and ingestion models suggests versatility in treatment approaches:
- Mass Casualty Settings : Given its rapid absorption and high efficacy, cobinamide could be pivotal in emergency medical responses to chemical threats.
- Gastric Alkalinization : Combining cobinamide with strategies like gastric alkalinization may enhance its effectiveness against oral cyanide poisoning .
Propiedades
IUPAC Name |
cobalt;3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide;dicyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H73N11O8.2CN.Co/c1-23(60)22-55-38(67)16-17-45(6)29(18-35(52)64)43-48(9)47(8,21-37(54)66)28(12-15-34(51)63)40(59-48)25(3)42-46(7,20-36(53)65)26(10-13-32(49)61)30(56-42)19-31-44(4,5)27(11-14-33(50)62)39(57-31)24(2)41(45)58-43;2*1-2;/h19,23,26-29,43,60H,10-18,20-22H2,1-9H3,(H14,49,50,51,52,53,54,55,56,57,58,59,61,62,63,64,65,66,67);;;/q;2*-1;/p-1/t23?,26-,27-,28-,29+,43?,45-,46+,47+,48+;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVHVXSDZHCFS-TWXWJCICSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O.[C-]#N.[C-]#N.[Co] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H](C([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)O)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N.[C-]#N.[C-]#N.[Co] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72CoN13O8-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27792-36-5 | |
Record name | Cobinamide dicyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cobalt; 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R)- 2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3- oxopropyl)-17-[3-(2-hydroxypropylamino)-3-oxopropyl]- 1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro- 3H-corrin-24-id-8-yl]propanamide; dicyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Factor B interacts with C3b, a fragment of complement component C3, forming the proconvertase complex C3bB. This complex is then cleaved by Factor D, generating the active C3 convertase C3bBb. C3bBb cleaves more C3 molecules, amplifying the complement cascade, leading to the formation of the membrane attack complex (MAC), opsonization, and inflammation. [, , , , ]
A: Factor B is an essential component of the alternative complement pathway. It serves as the zymogen of the catalytic subunit (Bb) of the alternative pathway C3 and C5 convertases. [, , , , ]
A: Uncontrolled activation of the alternative pathway, and thus Factor B, is implicated in various diseases, including IgA nephropathy, age-related macular degeneration, and atypical hemolytic uremic syndrome. [, , , , ]
A: The molecular weight of Factor B is approximately 93,000 Daltons. It consists of a single polypeptide chain. []
A: Factor B exhibits structural homology with C2, another complement protein involved in the classical complement pathway. Both proteins are serine proteases and share a similar domain structure. []
A: The Factor B gene is approximately 6 kilobases long and contains 18 exons. The Ba fragment of Factor B shows three homologous regions encoded by separate exons, suggesting DNA duplication events during evolution. []
A: The serine protease domain in Factor B is crucial for its catalytic activity. Upon activation by Factor D, the serine protease domain in the Bb fragment gains the ability to cleave C3 and C5, amplifying the complement response. [, ]
A: Yes, computational analyses, including structural modeling, have been used to investigate the binding site of Factor B to C3NEF, providing insights into the activation mechanism of the alternative pathway C3 convertase. []
A: The RQKQ peptide sequence in Factor B is the primary binding site for C3NEF (C3 nephritic factor), an autoantibody that stabilizes the C3 convertase, leading to uncontrolled complement activation. []
ANone: While specific SHE regulations for Factor B may vary, researchers should adhere to general laboratory safety protocols and guidelines for handling biological materials.
A: Factor B is primarily synthesized in the liver, but its production is also observed in extrahepatic sites like monocytes, fibroblasts, and endothelial cells. Cytokines like interferon-gamma can modulate Factor B synthesis at the transcriptional and post-transcriptional levels. [, ]
A: Factor B serum levels can be influenced by various factors, including genetics, age, and disease states. [] Studies have shown a lack of direct correlation between Factor B concentration and alternative pathway lytic activity in normal human serum. []
A: Factor B interacts with several serum proteins, including Factor D (activator), Factor H (inhibitor), Properdin (stabilizer), and C3b. These interactions are crucial for regulating the activity of the alternative pathway. [, , , , ]
A: The exact mechanisms of Factor B clearance are not fully elucidated but likely involve normal protein turnover and potential clearance mechanisms within the liver. []
A: Mice deficient in Factor B (fB-/-) exhibit reduced susceptibility to experimental autoimmune demyelination and acute pneumococcal otitis media. This highlights the crucial role of Factor B in inflammatory responses and bacterial clearance. [, ]
A: Studies using Factor B deficient mice (fB-/-) revealed a critical role of Factor B in UV-induced skin responses, including immunosuppression, edema formation, and mast cell infiltration. []
A: Intranasal administration of purified Factor B in sensitized Factor B-deficient mice restored airway hyperresponsiveness and airway inflammation, demonstrating the specific role of Factor B in these processes. []
A: While systemic C3 is crucial for host defense, lung epithelial cell-derived C3, in conjunction with Factor B, appears to have a protective role against pneumonia-induced lung injury, highlighting the importance of local complement production. []
A: Individuals with congenital Factor I deficiency, which leads to uncontrolled Factor B activation, can present with various clinical manifestations, including recurrent infections (e.g., meningococcal disease) and immune-complex mediated syndromes. []
A: Elevated levels of Factor B have been associated with disease activity in IgA nephropathy, suggesting its potential as a biomarker for disease monitoring. []
A: Factor B levels can be quantified using techniques like enzyme-linked immunosorbent assay (ELISA) and radial immunodiffusion. [, , , ]
A: Hemolytic assays, which measure the ability of complement to lyse red blood cells, can be used to assess functional activity of the alternative pathway and Factor B. [, , ]
A: While Factor B is a self-protein, genetic variations and post-translational modifications could potentially trigger immune responses in specific contexts. []
A: Key resources include databases like UniProt, NCBI GenBank, and scientific literature databases like PubMed. Additionally, collaborations between immunologists, geneticists, and clinicians contribute to advancing our understanding of Factor B. [, ]
A: Milestones include the discovery of the alternative complement pathway, the identification and characterization of Factor B, and the elucidation of its role in various diseases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.